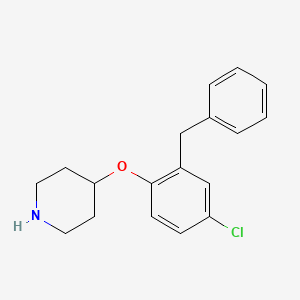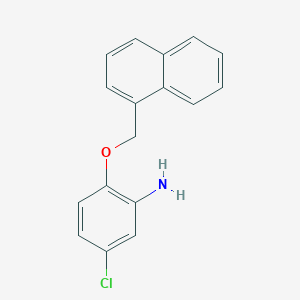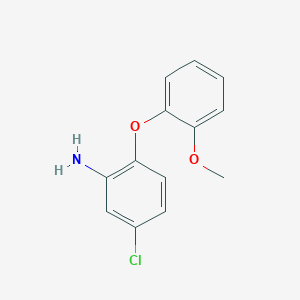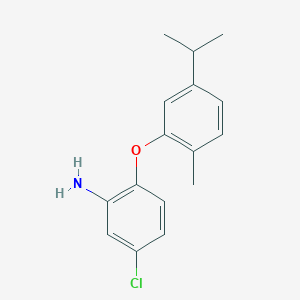
5-Chloro-2-(2-cyclohexylethoxy)aniline
Overview
Description
5-Chloro-2-(2-cyclohexylethoxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H20ClNO and a molecular weight of 253.77 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. We know its molecular weight is 253.77 and its molecular formula is C14H20ClNO , but further details like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Synthesis and Pharmacological Applications
5-Chloro-2-(2-cyclohexylethoxy)aniline is involved in pharmacological research, specifically in the synthesis of novel compounds with potential therapeutic effects. The efficient scale-up synthesis of BMS-665053, a potent and selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist, involves a direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, showcasing the relevance of chlorinated anilines in the development of new pharmaceuticals (Li et al., 2012).
Photocatalysis and Environmental Applications
Chlorinated anilines, which are structurally related to this compound, are frequently used in industries as starting materials for chemical synthesis and can end up as pollutants in wastewater. The effect of solution pH and peroxide in the TiO2-induced photocatalysis of chlorinated aniline has been studied, shedding light on how these compounds can be treated in environmental applications (Chu et al., 2007).
Chemical Synthesis and Material Chemistry
Chlorinated anilines are also integral in the field of chemical synthesis and material chemistry. The application of chlorinating agents for aniline derivatives is explored for various electronically differentiated anilides and sulfonamides under aqueous conditions, showcasing the versatility of these compounds in chemical synthesis (Vinayak et al., 2018). Additionally, the preparation of 2, 5-dimethoxy-4-chloro-aniline for the production of certain materials indicates its utility in the material science domain (Wang Dong-tia, 2000).
Sensing and Analytical Applications
In the realm of sensing and analytical applications, poly(aniline), which is structurally similar to this compound, has been explored for its potential in sensor applications due to its proton-coupled redox chemistry. The inductive effect of reactive substituents on the pK(a) of poly(aniline) has been exploited to produce active sensing elements, demonstrating the compound's applicability in the development of novel sensor technologies (Shoji & Freund, 2001).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 5-Chloro-2-(2-cyclohexylethoxy)aniline was not found, general safety measures for handling similar biochemicals include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
5-chloro-2-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCCHVLYYVDGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946682-46-8 | |
| Record name | 5-chloro-2-(2-cyclohexylethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(tert-Butyl)benzyl]oxy}piperidine](/img/structure/B3171355.png)

![C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine](/img/structure/B3171364.png)

![(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171381.png)
![4-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3171388.png)
![Methyl 2-[4-(2-aminophenoxy)phenyl]acetate](/img/structure/B3171399.png)






